8-Chloro-2-[(4-fluorosulfonyloxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-2-[(4-fluorosulfonyloxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline, also known as FSPTI, is a chemical compound that has been widely studied for its potential therapeutic applications.
Mechanism of Action
8-Chloro-2-[(4-fluorosulfonyloxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline exerts its anticancer effects through multiple mechanisms, including the inhibition of DNA synthesis, the induction of apoptosis, and the inhibition of angiogenesis. It also has anti-inflammatory effects through the inhibition of the NF-κB pathway. 8-Chloro-2-[(4-fluorosulfonyloxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline's antimicrobial effects are thought to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
8-Chloro-2-[(4-fluorosulfonyloxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline has been shown to have low toxicity in vitro and in vivo. It has been found to be well-tolerated in animal studies and has shown promising results in reducing tumor growth in mice. 8-Chloro-2-[(4-fluorosulfonyloxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline has also been shown to have anti-inflammatory effects in animal models of inflammation.
Advantages and Limitations for Lab Experiments
8-Chloro-2-[(4-fluorosulfonyloxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline has several advantages for lab experiments, including its low toxicity, ability to inhibit the growth of various cancer cell lines, and potential as an anti-inflammatory and antimicrobial agent. However, its synthesis method is complex and may limit its availability for research purposes.
Future Directions
There are several future directions for the study of 8-Chloro-2-[(4-fluorosulfonyloxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline. One potential direction is to further investigate its anticancer effects and determine its efficacy in vivo. Another direction is to explore its potential as an anti-inflammatory and antimicrobial agent. Additionally, further research is needed to optimize the synthesis method of 8-Chloro-2-[(4-fluorosulfonyloxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline to increase its availability for research purposes.
In conclusion, 8-Chloro-2-[(4-fluorosulfonyloxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline is a promising chemical compound with potential therapeutic applications as an anticancer, anti-inflammatory, and antimicrobial agent. While its synthesis method is complex, its low toxicity and multiple mechanisms of action make it a valuable compound for further research.
Synthesis Methods
8-Chloro-2-[(4-fluorosulfonyloxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline can be synthesized through a multi-step process, starting with the reaction of 4-fluorobenzenesulfonyl chloride with 2-aminobenzophenone to form a sulfonamide intermediate. This intermediate is then reacted with 8-chloro-1,2,3,4-tetrahydroisoquinoline in the presence of a base to form 8-Chloro-2-[(4-fluorosulfonyloxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline.
Scientific Research Applications
8-Chloro-2-[(4-fluorosulfonyloxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline has been studied for its potential therapeutic applications, particularly as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 8-Chloro-2-[(4-fluorosulfonyloxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline has also been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria and fungi.
properties
IUPAC Name |
8-chloro-2-[(4-fluorosulfonyloxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O4S/c17-15-3-1-2-11-8-9-20(10-14(11)15)16(21)19-12-4-6-13(7-5-12)24-25(18,22)23/h1-7H,8-10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEJSSDIEFHABV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC=C2Cl)C(=O)NC3=CC=C(C=C3)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-[(4-fluorosulfonyloxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.